molecular formula C10H6N2O B1599890 4-Hydroxyquinoline-6-carbonitrile CAS No. 219763-82-3

4-Hydroxyquinoline-6-carbonitrile

Cat. No.: B1599890
CAS No.: 219763-82-3
M. Wt: 170.17 g/mol
InChI Key: ZRQABNJYWSVSCU-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-6-carbonitrile is a chemical compound belonging to the quinoline family, characterized by a fused benzene and pyridine ring system. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyquinoline-6-carbonitrile can be synthesized through various synthetic routes. One common method involves the cyclization of 4-hydroxyquinoline with cyanoacetic acid under acidic conditions. Another approach is the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyquinoline-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions often involve halogenating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Major Products Formed:

  • Oxidation: Produces quinone derivatives.

  • Reduction: Yields hydroquinoline derivatives.

  • Substitution: Results in various halogenated quinolines.

Scientific Research Applications

4-Hydroxyquinoline-6-carbonitrile has a wide range of applications in scientific research. It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives exhibit biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

Comparison with Similar Compounds

4-Hydroxyquinoline-6-carbonitrile is similar to other quinoline derivatives such as 4-hydroxyquinoline-8-carbonitrile and 4-hydroxyquinoline-2-carboxylic acid. its unique structural features and reactivity make it distinct in terms of its applications and biological activities.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its diverse reactivity and biological activities make it a valuable tool in the development of new drugs and chemical products.

Properties

IUPAC Name

4-oxo-1H-quinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQABNJYWSVSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470135
Record name 4-HYDROXYQUINOLINE-6-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219763-82-3
Record name 4-HYDROXYQUINOLINE-6-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzonitrile (a) (27.5 g) was added portionwise over 5 minutes to refluxing Dowtherm A (200 ml). After refluxing an additional 5 minutes, the mixture was allowed to cool to room temperature and diluted with ether (200 ml) with stirring. The product was filtered off, washed thoroughly with ether and air dried to provide a gold solid (16.2 g, 94%).
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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